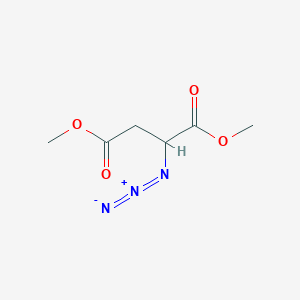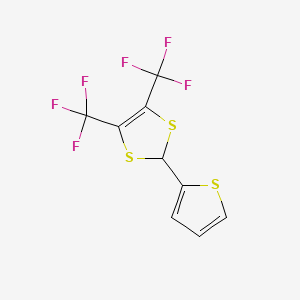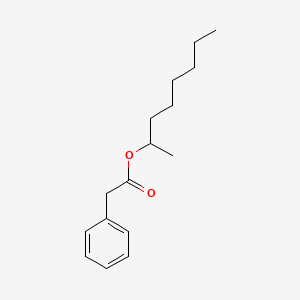
Benzeneacetic acid, 1-methylheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 1-methylheptyl ester: is an organic compound with the molecular formula C_16H_24O_2. It is an ester derived from benzeneacetic acid and 1-methylheptanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, 1-methylheptyl ester can be synthesized through an esterification reaction. This involves reacting benzeneacetic acid with 1-methylheptanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
C8H17OH+C8H7COOH→C16H24O2+H2O
The reaction mixture is heated under reflux to drive the reaction to completion. The ester is then purified by distillation.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzeneacetic acid, 1-methylheptyl ester can undergo hydrolysis in the presence of an acid or base to yield benzeneacetic acid and 1-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methylheptanol.
Reduction: Benzeneacetic acid and 1-methylheptanol.
Transesterification: A new ester and the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: Benzeneacetic acid, 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This ester is used in the fragrance industry due to its pleasant aroma. It is also used as a solvent in various industrial applications.
Mécanisme D'action
The mechanism of action of benzeneacetic acid, 1-methylheptyl ester in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, ethyl ester
- Benzeneacetic acid, propyl ester
Comparison:
- Benzeneacetic acid, 1-methylheptyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl counterparts, which affects its physical properties such as boiling point and solubility.
- The longer alkyl chain also influences its fragrance profile, making it unique in the flavor and fragrance industry.
Propriétés
Numéro CAS |
92883-25-5 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
octan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-7-10-14(2)18-16(17)13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
Clé InChI |
KYCBZZUCPBSSTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


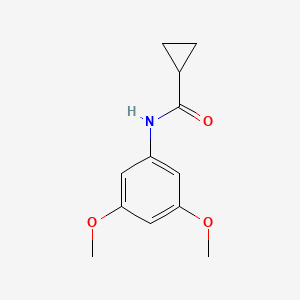

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
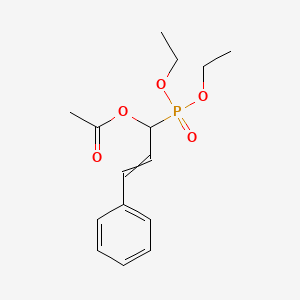
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
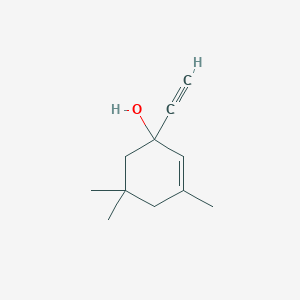
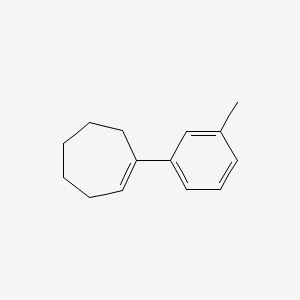
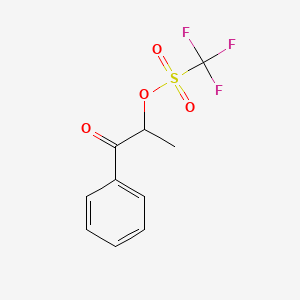
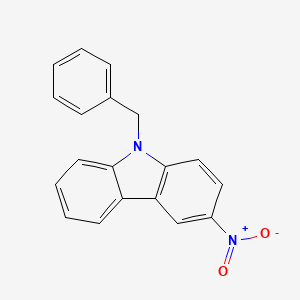
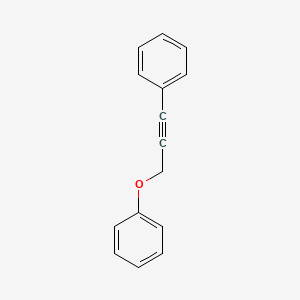
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
